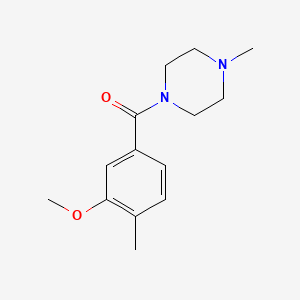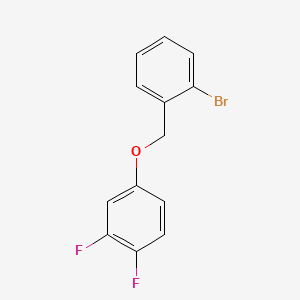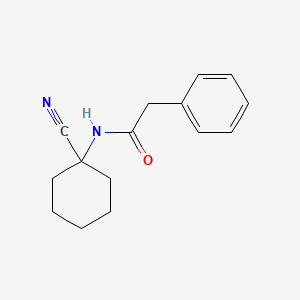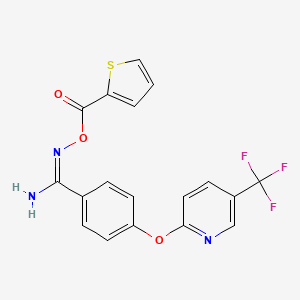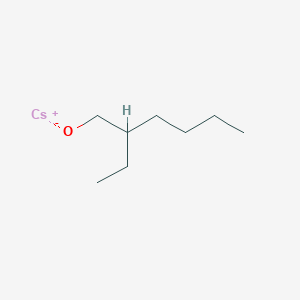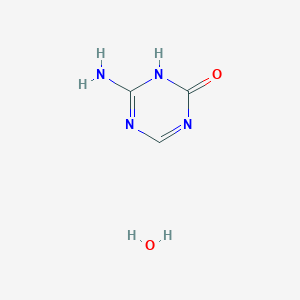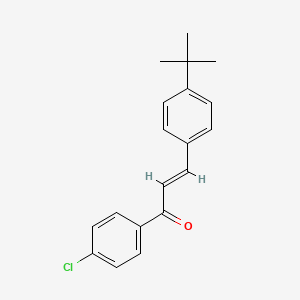
(2E)-3-(4-tert-Butylphenyl)-1-(4-chlorophenyl)prop-2-en-1-one
Übersicht
Beschreibung
“(2E)-3-(4-tert-Butylphenyl)-1-(4-chlorophenyl)prop-2-en-1-one” is a type of organic compound known as a chalcone. Chalcones are aromatic ketones that form the central core for a variety of important biological compounds. They contribute to the biosynthesis of flavonoids, which are substances in the plant kingdom that play many essential roles in a variety of metabolic functions.
Synthesis Analysis
Chalcones are usually synthesized by the Claisen-Schmidt condensation of an aryl ketone and an aryl aldehyde under basic conditions. The synthesis of “(2E)-3-(4-tert-Butylphenyl)-1-(4-chlorophenyl)prop-2-en-1-one” would likely involve a similar process, using 4-tert-butylacetophenone and 4-chlorobenzaldehyde as starting materials.Molecular Structure Analysis
The molecule consists of two aromatic rings, one with a tert-butyl substituent and the other with a chlorine atom, connected by a prop-2-en-1-one chain. The presence of the double bond in the chain indicates that the compound can exist in cis and trans isomers. The (2E) prefix in the name indicates that the compound is the trans isomer.Chemical Reactions Analysis
As a chalcone, this compound could potentially undergo a variety of chemical reactions. For example, it could participate in aldol condensation reactions, Michael additions, and cyclization reactions to form flavonoids.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Some properties, such as melting point, boiling point, and solubility, can be predicted based on the structures of similar compounds. However, without specific experimental data, these predictions may not be accurate.Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
- Chalcone derivatives like (2E)-3-(4-tert-Butylphenyl)-1-(4-chlorophenyl)prop-2-en-1-one are synthesized through Claisen-Schmidt condensation, characterized by FT-IR, elemental analysis, and single-crystal X-ray diffraction. These compounds exhibit significant dihedral angles and intra-molecular hydrogen bonds, impacting their molecular structure and stability (Salian et al., 2018).
Molecular Properties and Reactivity
- The molecular structure, vibrational wavenumbers, and electronic properties of chalcone derivatives are studied using HF and DFT methods. These studies reveal details about the stability, charge delocalization, and hyper-conjugative interactions within the molecules (Najiya et al., 2014).
Applications in Nonlinear Optics
- Chalcone derivatives demonstrate notable nonlinear optical properties. These properties, such as hyperpolarizability and electron transfer integrals, suggest potential applications in semiconductor devices and organic electronics (Shkir et al., 2019).
Safety And Hazards
Without specific studies on this compound, it’s difficult to provide accurate information about its safety and hazards. However, as with all chemicals, it should be handled with appropriate safety precautions.
Zukünftige Richtungen
Future research on this compound could involve studying its synthesis, reactions, and potential biological activity. It could also involve exploring its physical and chemical properties and safety profile.
Please note that this is a general analysis based on the structure of the compound and the typical properties of chalcones. For a more accurate and detailed analysis, specific experimental data and research studies would be needed.
Eigenschaften
IUPAC Name |
(E)-3-(4-tert-butylphenyl)-1-(4-chlorophenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClO/c1-19(2,3)16-9-4-14(5-10-16)6-13-18(21)15-7-11-17(20)12-8-15/h4-13H,1-3H3/b13-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNWPBNPIRCRVPD-AWNIVKPZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)/C=C/C(=O)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(4-tert-Butylphenyl)-1-(4-chlorophenyl)prop-2-en-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



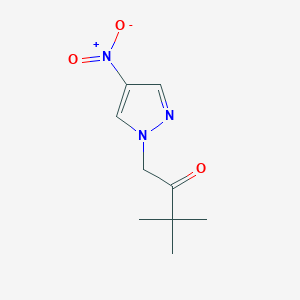
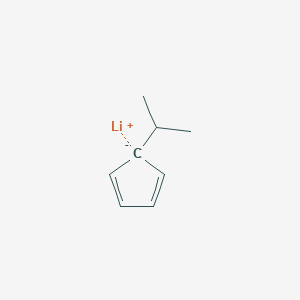
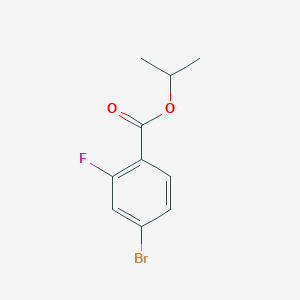

![2-Morpholino-N-[2-(phenylthio)ethyl]ethan-1-amine](/img/structure/B6320524.png)
![N1,N1-Dimethyl-N2-[2-(phenylthio)ethyl]ethane-1,2-diamine](/img/structure/B6320532.png)
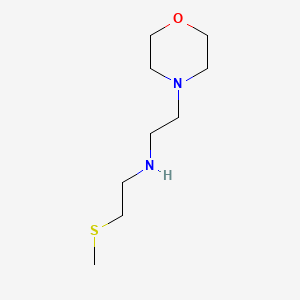
![Ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate dihydrochloride hemihydrate](/img/structure/B6320540.png)
